N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Description
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.52. The purity is usually 95%.
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Scientific Research Applications
Theoretical and Computational Studies
- A theoretical investigation on a class of sulfonamides, which might include derivatives structurally related to the specified compound, highlighted their potential utility in antimalarial activity. This study employed computational calculations and molecular docking to assess their effectiveness against COVID-19, showing that certain sulfonamides could exhibit promising antimalarial activity with low cytotoxicity at effective concentrations. The study's focus on ADMET properties and theoretical calculations emphasizes the compound's potential in drug design and discovery (Fahim & Ismael, 2021).
Synthetic Applications
- Research on the synthesis of pyrrolo-/indolo[1,2-a]quinolines and naphtho[2,1-b]thiophenes from gem-dibromovinyls and sulphonamides has been reported. This process involves a Cu(I)-catalyzed formation of ynamide followed by a Ag(I)-assisted intramolecular hydroarylation, demonstrating the compound's role in the synthesis of complex heterocyclic systems. This methodology allows the creation of tri- and tetracyclic heterocycles, indicating its significance in organic synthesis (Kiruthika, Nandakumar, & Perumal, 2014).
Biological Activity
- A review on sulfonamide-based hybrid compounds, including those with structures similar to the compound , discussed their wide range of pharmacological activities. These activities include antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain effects. The review highlights the versatility of sulfonamides in drug development, owing to their ability to be hybridized with various pharmacologically active scaffolds, leading to a diverse range of biological activities (Ghomashi et al., 2022).
Pharmacological Enhancements
- Investigations into benzo[b]thiophene sulfonamide derivatives for their potential as ocular hypotensive agents have been conducted. These studies aim at developing topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma. This research underscores the therapeutic potential of sulfonamide derivatives in ophthalmic conditions (Graham et al., 1989).
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c24-18(17-12-28-19-4-2-1-3-16(17)19)11-22-29(26,27)15-9-13-5-6-20(25)23-8-7-14(10-15)21(13)23/h1-4,9-10,12,18,22,24H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLXLUMZGSFYKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CSC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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